Enantiomeric Excess from Biocatalytic Desymmetrization Exceeds 99.5%
In a direct head-to-head study of prochiral 3-arylglutaramides, 5-amino-5-oxo-3-phenylpentanoic acid (as the 3-phenyl-substituted derivative) was produced via amidase-catalyzed desymmetrization with an enantiomeric excess (ee) of >99.5%, demonstrating exceptional stereocontrol [1]. This ee is significantly higher than that typically achieved with 3-alkylglutaramides using the same biocatalytic system, where the absence of the aryl group leads to reduced enantioselectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) of (R)-3-substituted 4-carbamoylbutanoic acid product |
|---|---|
| Target Compound Data | >99.5% ee |
| Comparator Or Baseline | 3-alkylglutaramides (e.g., 3-methylglutaramide): lower ee (exact value not specified, but reported as lower enantioselectivity) |
| Quantified Difference | Superior enantioselectivity with 3-aryl substitution |
| Conditions | Rhodococcus erythropolis AJ270 whole cells, phosphate buffer (pH 7.0), 30 °C |
Why This Matters
Procurement of this specific monoamide guarantees access to enantiopure chiral intermediates for downstream synthesis of pharmaceuticals.
- [1] Ao YF, Zhang LB, Wang QQ, Wang DX, Wang MX. Biocatalytic Desymmetrization of Prochiral 3-Aryl and 3-Arylmethyl Glutaramides: Different Remote Substituent Effect on Catalytic Efficiency and Enantioselectivity. Adv Synth Catal. 2018;360:4594-4603. View Source
